molecular formula C7H5FO4S B1208289 4-(Fluorosulfonyl)benzoic acid CAS No. 455-26-5

4-(Fluorosulfonyl)benzoic acid

Cat. No.: B1208289
CAS No.: 455-26-5
M. Wt: 204.18 g/mol
InChI Key: DJUJJHDCOUPERR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-(Fluorosulfonyl)benzoic acid is the 4-4 isozyme of rat liver glutathione S-transferase

Mode of Action

This compound acts as a xenobiotic substrate analogue . It interacts with its target enzyme, leading to a time-dependent inactivation of the enzyme . This suggests that the compound binds to the enzyme and modifies it, thereby inhibiting its activity.

Biochemical Pathways

The inactivation of the glutathione S-transferase enzyme by this compound affects the glutathione pathway . This pathway is responsible for the detoxification of harmful substances, and its disruption can lead to an accumulation of these substances, potentially causing cellular damage.

Result of Action

The result of the action of this compound is the inactivation of the 4-4 isozyme of rat liver glutathione S-transferase . This leads to a disruption in the detoxification of xenobiotics, potentially leading to an accumulation of harmful substances in the body.

Biochemical Analysis

Biochemical Properties

4-(Fluorosulfonyl)benzoic acid plays a significant role in biochemical reactions, particularly as an affinity label for certain enzymes. It has been shown to interact with the dimeric pig lung pi class glutathione S-transferase, resulting in the time-dependent inactivation of the enzyme . This interaction suggests that this compound targets specific sites on the enzyme, leading to its inactivation. Additionally, the compound has been used to study protein-protein interactions and enzyme binding sites, highlighting its utility in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to modify and label proteins, thereby influencing cell function. The compound’s ability to inactivate enzymes such as glutathione S-transferase suggests that it can impact cellular metabolism and detoxification pathways . Furthermore, this compound may affect cell signaling pathways and gene expression by modifying key proteins involved in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of specific amino acid residues in target proteins. The compound’s fluorosulfonyl group reacts with nucleophilic residues such as serine, threonine, lysine, tyrosine, cysteine, and histidine, leading to enzyme inhibition or activation . This covalent binding alters the protein’s structure and function, resulting in changes in gene expression and cellular activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under experimental conditions, allowing for prolonged studies Long-term exposure to this compound may lead to sustained enzyme inactivation and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may selectively inactivate target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as glutathione S-transferase. The compound’s ability to inactivate this enzyme suggests that it can influence the detoxification processes in cells . Additionally, this compound may affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of this compound within cells is crucial for its activity and function, as it determines the compound’s accessibility to target proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity, as it ensures that this compound reaches its intended targets within the cell . The compound’s ability to modify proteins in specific subcellular locations highlights its potential as a tool for studying cellular processes and protein functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Fluorosulfonyl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with sulfur tetrafluoride (SF4) under controlled conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity with nucleophilic residues in proteins, making it a valuable tool in biochemical and chemical biology research. Its ability to form stable covalent bonds with a wide range of amino acid residues sets it apart from other sulfonyl fluorides, which may have more limited reactivity .

Properties

IUPAC Name

4-fluorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUJJHDCOUPERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196533
Record name 4-(Fluorosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-26-5
Record name 4-(Fluorosulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Fluorosulfonyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Fluorosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(fluorosulphonyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-FSB interact with glutathione S-transferases, and what are the downstream effects?

A: 4-FSB acts as an affinity label for GSTs. It mimics xenobiotic substrates and binds within the enzyme's active site, near the glutathione binding site [, , ]. This proximity allows 4-FSB to react with specific tyrosine residues, forming a covalent bond and irreversibly inactivating the enzyme. Studies utilizing 4-FSB have revealed that Tyr7 and Tyr106 in pig lung GST pi [] and Tyr115 in rat liver GST 4-4 [] are critical for substrate binding and, in some cases, catalytic activity.

Q2: Does modification of GSTs by 4-FSB completely abolish enzyme activity?

A: Not necessarily. The extent of inactivation depends on the specific GST isozyme and the substrate used in the assay. For example, modification of rat liver GST 1-1 by 4-FSB leads to a partial loss of activity (around 65% inactivation) when assayed with 1-chloro-2,4-dinitrobenzene []. Interestingly, the modification does not significantly alter the enzyme's affinity for glutathione or various substrates, suggesting that Tyr8 in this isozyme, while important for facilitating glutathione ionization, is not absolutely essential for activity [].

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